molecular formula C16H10Cl2O2 B3041234 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin CAS No. 263365-14-6

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

Cat. No.: B3041234
CAS No.: 263365-14-6
M. Wt: 305.2 g/mol
InChI Key: JIJSXEFUBGANSB-UHFFFAOYSA-N
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Description

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms and methyl group in the compound contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4-methylcoumarin stands out due to its unique combination of chlorine atoms and a methyl group, which impart distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJSXEFUBGANSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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